1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core fused with a thiophene ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thiophene derivatives.
Scientific Research Applications
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its antiproliferative, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities, including kinase inhibition and anti-inflammatory effects.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidin: A novel class of compounds identified as CDK4/6 inhibitors.
Uniqueness
1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one is unique due to its fused heterocyclic structure, which combines the properties of both pyrido[4,3-d]pyrimidine and thiophene rings. This structural combination enhances its potential biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(6-11-2-1-5-18-11)16-4-3-12-10(8-16)7-14-9-15-12/h1-2,5,7,9H,3-4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJNPPLHBTVERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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